BocNH-PEG2-CH2CH2SH
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Overview
Description
BocNH-PEG2-CH2CH2SH, also known as N-(tert-Butoxycarbonyl)-2-(2-(2-mercaptoethoxy)ethoxy)ethylamine, is a compound that features a polyethylene glycol (PEG) chain with a thiol group at one end and a Boc-protected amine at the other. This compound is widely used in various fields due to its unique properties, such as its ability to increase solubility and stability, and its role as a crosslinker in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG2-CH2CH2SH typically involves the following steps:
PEGylation: The initial step involves the reaction of polyethylene glycol with a suitable reagent to introduce the thiol group. This can be achieved by reacting PEG with 2-mercaptoethanol under controlled conditions.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually done by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.
Automated Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required purity standards.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG2-CH2CH2SH undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and thiol-reactive compounds. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under acidic conditions.
Oxidation Reactions: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products Formed
Thioethers: Formed from substitution reactions involving the thiol group.
Free Amine: Obtained after deprotection of the Boc group.
Disulfides: Result from the oxidation of the thiol group.
Scientific Research Applications
BocNH-PEG2-CH2CH2SH has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications.
Mechanism of Action
The mechanism of action of BocNH-PEG2-CH2CH2SH involves its functional groups:
Thiol Group: Acts as a nucleophile in substitution reactions and can form disulfide bonds, which are crucial in protein folding and stability.
Boc-Protected Amine: The Boc group protects the amine during synthesis and can be removed to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
BocNH-PEG-NH2: Similar structure but with an amine group instead of a thiol.
Mal-PEG4-acid: Contains a maleimide group and a PEG chain, used for similar applications but with different reactivity.
HN-(PEG1-CH2CH2COOtBu)2: Another PEG derivative with different functional groups.
Uniqueness
BocNH-PEG2-CH2CH2SH is unique due to its combination of a thiol group and a Boc-protected amine, which allows for versatile applications in crosslinking, protein modification, and drug delivery. Its ability to undergo various chemical reactions makes it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4S/c1-11(2,3)16-10(13)12-4-5-14-6-7-15-8-9-17/h17H,4-9H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOQFPYIPKYNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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